molecular formula C9H14F2N2O B1476654 Azetidin-3-yl(3-(difluoromethyl)pyrrolidin-1-yl)methanone CAS No. 2098036-03-2

Azetidin-3-yl(3-(difluoromethyl)pyrrolidin-1-yl)methanone

Cat. No.: B1476654
CAS No.: 2098036-03-2
M. Wt: 204.22 g/mol
InChI Key: DNALEAHKRXLSBP-UHFFFAOYSA-N
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Description

Azetidin-3-yl(3-(difluoromethyl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C9H14F2N2O and its molecular weight is 204.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Pharmacokinetics

  • Study 1: The disposition of a dipeptidyl peptidase IV inhibitor, closely related to Azetidin-3-yl(3-(difluoromethyl)pyrrolidin-1-yl)methanone, was examined in rats, dogs, and humans. This compound was primarily investigated for the treatment of type 2 diabetes. It showed rapid absorption in all species, with a significant portion of the dose detected in the urine of dogs and humans, and in the feces of rats. This study suggests that the compound is eliminated through both metabolism and renal clearance (Sharma et al., 2012).

Synthesis and Antimicrobial Activities

  • Study 2: A series of compounds, including 1-(3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)-4-methylphenyl)-3-chloro-4-(2-mercaptoquinolin-3-yl)azetidin-2-one, were synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds were predicted to have potential as antibacterial and antituberculosis agents, providing insights into the design of further active compounds (Chandrashekaraiah et al., 2014).

Catalytic Asymmetric Additions

  • Study 3: Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, a compound structurally related to this compound, was evaluated for catalytic asymmetric additions to aldehydes. This study demonstrated that the four-membered heterocycle-based backbone was a promising chiral unit for catalytic asymmetric induction reactions (Wang et al., 2008).

Antimicrobial Activities of Organotin(IV) Complexes

  • Study 4: Organotin(IV) complexes of (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone derivatives were synthesized and characterized. These complexes showed significant antibacterial activities, suggesting potential as drugs. The study demonstrated the effectiveness of these compounds against various bacterial and fungal strains (Singh et al., 2016).

Catalytic Applications in Organic Reactions

  • Study 5: Aziridin-2-yl methanols, closely related to this compound, were synthesized and used as organocatalysts in Diels–Alder reactions and Friedel–Crafts alkylations. These compounds achieved moderate to good enantioselectivity in these reactions (Bonini et al., 2006).

Antidepressant and Nootropic Agents

  • Study 6: Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone were synthesized and evaluated for their antidepressant and nootropic activities. These compounds exhibited significant antidepressant and nootropic activities, confirming the potential of the 2-azetidinone skeleton as a central nervous system active agent (Thomas et al., 2016).

Properties

IUPAC Name

azetidin-3-yl-[3-(difluoromethyl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2N2O/c10-8(11)6-1-2-13(5-6)9(14)7-3-12-4-7/h6-8,12H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNALEAHKRXLSBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(F)F)C(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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